Dicyclohexyl(trifluoromethanesulfonyloxy)borane
Overview
Description
“Dicyclohexyl(trifluoromethanesulfonyloxy)borane” is a chemical compound with the molecular formula C13H22BF3O3S . It is also known by other names such as Dicyclohexylboron Triflate and Trifluoromethanesulfonic Acid Dicyclohexylboryl Ester .
Physical And Chemical Properties Analysis
“Dicyclohexyl(trifluoromethanesulfonyloxy)borane” is a solid at 20°C . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to moisture and heat .
Scientific Research Applications
Catalysis in Hydroboration
Dicyclohexyl(trifluoromethanesulfonyloxy)borane, due to its unique properties, plays a crucial role in the catalytic hydroboration of alkenes. This process involves the addition of boron and hydrogen across a double bond in organic compounds, which can lead to the synthesis of various organic molecules. For instance, the hydroboration of 3-hexene has been catalyzed using this compound, demonstrating its applicability in organic synthesis (Prokofjevs et al., 2012).
Asymmetric Reduction of Ketimines
Another application is found in the asymmetric reduction of tert-butanesulfinyl ketimines, where the compound has been used effectively. This process is important in the synthesis of optically active compounds, which are crucial in fields like pharmaceuticals (Liu, Chen, & Sun, 2015).
Radical Hydrogen Atom Donor
The compound also shows potential as a radical hydrogen atom donor. This is significant in radical chemistry, which is a part of numerous chemical reactions including polymerizations and organic transformations. This property is attributed to its complexes with N-heterocyclic carbenes (Ueng et al., 2008).
Pharmaceutical Research
In pharmaceutical research, related compounds have demonstrated significant biological activities, such as hypolipidemic, antineoplastic, and antiinflammatory activities in rodent models. This suggests the potential for further exploration in medicinal chemistry (Das et al., 1992).
Radical Chain Transformations
N-Heterocyclic carbene boranes, which are related to dicyclohexyl(trifluoromethanesulfonyloxy)borane, have been identified as 'clean' reagents suitable for reductive radical chain transformations. This indicates their potential in clean chemistry applications and eco-friendly processes (Walton et al., 2010).
Synthesis of Functionalized Arylborane Compounds
The compound is also involved in the hydroboration of arynes formed in situ by hexadehydro-Diels-Alder reactions. This method provides a direct approach to synthesize functionalized arylborane compounds, expanding the toolkit for organic chemists (Watanabe, Curran, & Taniguchi, 2015).
Borane-Catalyzed Heterocycle Synthesis
Furthermore, borane-catalyzed activation of C–C π-bonds towards pendant nucleophiles is a novel method for synthesizing heterocyclic and aromatic compounds. This method showcases the versatility of borane compounds in organic synthesis (Willcox & Melen, 2019).
Safety And Hazards
“Dicyclohexyl(trifluoromethanesulfonyloxy)borane” is classified as dangerous and can cause severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
properties
IUPAC Name |
dicyclohexylboranyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVDLYBQGQLANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449839 | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
CAS RN |
145412-54-0 | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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